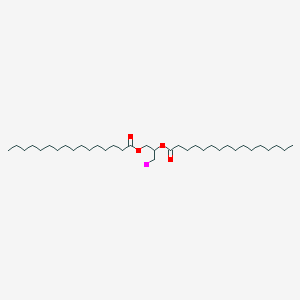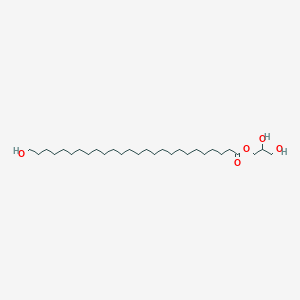
2,2-Dichloro-1,1,1-trifluoropropane
描述
2,2-Dichloro-1,1,1-trifluoropropane, commonly known as HCFC-123, is a chemical compound that is widely used in the refrigeration and air conditioning industry. It is a colorless, odorless gas that is highly stable and non-flammable. HCFC-123 is a halocarbon compound, which means that it contains carbon, hydrogen, and halogen atoms.
作用机制
HCFC-123 works by absorbing heat from the environment and then releasing it into the atmosphere. It does this by undergoing a phase change from a liquid to a gas and back again. As the refrigerant absorbs heat, it evaporates and becomes a gas. The gas is then compressed and cooled, which causes it to condense back into a liquid. This process repeats itself, resulting in the transfer of heat from the environment to the refrigerant.
Biochemical and Physiological Effects:
HCFC-123 has not been extensively studied for its biochemical and physiological effects. However, it is known that exposure to high concentrations of HCFC-123 can cause irritation of the eyes, nose, and throat. Prolonged exposure to HCFC-123 may also cause damage to the liver and kidneys.
实验室实验的优点和局限性
HCFC-123 has several advantages over other refrigerants. It has a low global warming potential, which means that it has a lower impact on the environment than other refrigerants. It also has a low ozone depletion potential, which means that it has a lower impact on the ozone layer. However, HCFC-123 is not without its limitations. It is a potent greenhouse gas, which means that it contributes to climate change. It is also a volatile organic compound, which means that it can contribute to air pollution.
未来方向
There are several future directions for research on HCFC-123. One area of research is the development of alternative refrigerants that have a lower impact on the environment. Another area of research is the development of more efficient air conditioning and refrigeration systems that use less energy. Additionally, research is needed to better understand the biochemical and physiological effects of HCFC-123 and to develop strategies to mitigate its impact on human health and the environment.
Conclusion:
In conclusion, HCFC-123 is a widely used refrigerant that has several advantages over other refrigerants. It has a low ozone depletion potential and a low global warming potential. However, it is not without its limitations, and research is needed to develop alternative refrigerants and more efficient air conditioning and refrigeration systems. Additionally, research is needed to better understand the biochemical and physiological effects of HCFC-123 and to develop strategies to mitigate its impact on human health and the environment.
合成方法
HCFC-123 is synthesized by the reaction of 1,1,1-trifluoro-2,2-dichloroethane with hydrogen fluoride. The reaction is carried out under high pressure and high temperature conditions. The resulting product is then purified and distilled to obtain pure HCFC-123.
科学研究应用
HCFC-123 is used as a refrigerant in air conditioning and refrigeration systems. It is also used as a blowing agent in the production of foam insulation and as a solvent in the electronics industry. HCFC-123 has been extensively studied for its environmental impact, particularly its effect on the ozone layer. It has been found that HCFC-123 has a lower ozone depletion potential than other refrigerants such as CFCs and HCFCs.
属性
IUPAC Name |
2,2-dichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWQLZUJMHEDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221434 | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1,1,1-trifluoropropane | |
CAS RN |
7126-01-4 | |
| Record name | 2,2-Dichloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)





![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)



